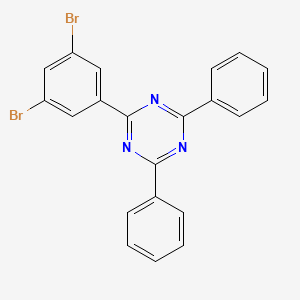

2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3,5-dibromophenyl)-4,6-diphenyl-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13Br2N3/c22-17-11-16(12-18(23)13-17)21-25-19(14-7-3-1-4-8-14)24-20(26-21)15-9-5-2-6-10-15/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRQMSTXYCLCAHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=CC(=C3)Br)Br)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13Br2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073062-59-5 | |

| Record name | 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 2,4,6-Trisubstituted-1,3,5-Triazines

An In-Depth Technical Guide to the Synthesis of 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine

The 1,3,5-triazine core is a privileged heterocyclic scaffold renowned for its remarkable stability and versatile applications.[1][2] Its derivatives are integral to diverse fields, from the development of herbicides and reactive dyes to advanced materials and pharmaceuticals.[1][3] Specifically, 2,4,6-trisubstituted-1,3,5-triazines have garnered significant attention in drug discovery due to their broad-spectrum pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4][5] The target molecule, this compound, is a member of this valuable class. The introduction of a dibromophenyl moiety offers strategic vectors for further functionalization via cross-coupling reactions, making it a valuable building block for constructing more complex molecular architectures, such as dendrimers or targeted therapeutics.[6]

This guide provides a comprehensive overview of a robust and logical synthesis pathway for this compound, grounded in established chemical principles. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and outline the necessary characterization techniques to validate the final product.

Retrosynthetic Analysis and Core Synthesis Strategy

The synthesis of unsymmetrically substituted 1,3,5-triazines is most effectively achieved through the condensation of multiple components, rather than the cyclotrimerization of a single nitrile precursor which yields symmetrical products.[2][7] Our retrosynthetic analysis of the target molecule identifies a key disconnection across the triazine ring, suggesting a convergent synthesis from two primary building blocks.

A highly effective and well-documented strategy for constructing such scaffolds involves the condensation of an aromatic aldehyde with two equivalents of an amidine, followed by oxidative aromatization.[8] This approach is favored for its operational simplicity and the ready availability of the starting materials. For our target, this translates to a one-pot reaction between 3,5-dibromobenzaldehyde and benzamidine . The aldehyde provides the C2-substituted aryl group, while two molecules of benzamidine form the remainder of the triazine ring, incorporating the two phenyl substituents at the C4 and C6 positions.

Mechanistic Pathway

The reaction proceeds through a multi-step sequence within a single pot:

-

Amidine Liberation: Benzamidine is typically supplied as a stable hydrochloride salt. A base, such as sodium methoxide or potassium carbonate, is required to deprotonate the salt and generate the free benzamidine nucleophile in situ.

-

Initial Condensation: One molecule of the liberated benzamidine attacks the carbonyl carbon of 3,5-dibromobenzaldehyde, forming a tetrahedral intermediate which then eliminates water to yield an N-benzylidenebenzamidine species.

-

Second Condensation: A second molecule of benzamidine adds to the imine carbon of the N-benzylidenebenzamidine intermediate.

-

Cyclization and Dehydrogenation: The resulting acyclic intermediate undergoes intramolecular cyclization to form a 1,6-dihydro-1,3,5-triazine ring.[9] This dihydrotriazine intermediate is then aromatized to the stable 1,3,5-triazine product. This final step is an oxidation, which can often be achieved by atmospheric oxygen, especially at elevated temperatures, or facilitated by a mild oxidant.

The overall transformation represents a powerful example of a multicomponent reaction that builds molecular complexity efficiently.[10][11]

Experimental Protocol

This protocol describes a reliable method for the synthesis of this compound based on analogous transformations found in the literature.[12][13]

Materials and Reagents:

-

3,5-Dibromobenzaldehyde

-

Benzamidine hydrochloride

-

Sodium Methoxide (NaOMe) or Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Methanol (MeOH)

-

Deionized Water

Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzamidine hydrochloride (2.2 equivalents).

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to create a stirrable suspension.

-

Base Addition: Add sodium methoxide (2.2 equivalents) or potassium carbonate (3.0 equivalents) to the suspension to liberate the free benzamidine. Stir the mixture at room temperature for 20-30 minutes.

-

Aldehyde Addition: Add 3,5-dibromobenzaldehyde (1.0 equivalent) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 100-120 °C and maintain this temperature with vigorous stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: After cooling the reaction mixture to room temperature, pour it slowly into a beaker containing ice-cold water. A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid extensively with water, followed by a small amount of cold methanol to remove residual DMF and other impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of chloroform and hexane, to yield the pure this compound as a crystalline solid.

Data Summary

The following table provides an example of the quantitative data for this synthesis.

| Compound | Molar Mass ( g/mol ) | Moles (mmol) | Mass (g) | Equivalents |

| 3,5-Dibromobenzaldehyde | 263.92 | 10.0 | 2.64 | 1.0 |

| Benzamidine HCl | 156.61 | 22.0 | 3.45 | 2.2 |

| Sodium Methoxide | 54.02 | 22.0 | 1.19 | 2.2 |

| Product | 467.15 | 10.0 (Theor.) | 4.67 (Theor.) | - |

Visual Workflow of the Synthesis

The following diagram illustrates the key steps in the synthesis process.

Caption: Workflow for the synthesis of the target triazine.

Validation and Characterization

To confirm the identity and purity of the synthesized this compound, a suite of standard analytical techniques is essential. These methods are routinely cited in the characterization of novel triazine derivatives.[4][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure. The proton NMR should show characteristic signals for the aromatic protons on the diphenyl and dibromophenyl rings with the correct integration values. The carbon NMR will show the distinct signals for the triazine ring carbons and the substituted phenyl rings.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the product, matching the calculated value for C₂₁H₁₃Br₂N₃.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=N and C=C stretching vibrations of the triazine and aromatic rings.

-

Melting Point Analysis: A sharp melting point is a strong indicator of the purity of the crystalline product.

By following this comprehensive guide, researchers and drug development professionals can reliably synthesize and validate this compound, a versatile intermediate for further chemical exploration.

References

- 1. 1,3,5-Triazine - Wikipedia [en.wikipedia.org]

- 2. soc.chim.it [soc.chim.it]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,3,5-Triazine synthesis - chemicalbook [chemicalbook.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. researchgate.net [researchgate.net]

- 10. New One-Pot Synthesis of 1,3,5-Triazines: Three-Component Condensation, Dimroth Rearrangement, and Dehydrogenative Aromatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Item - New One-Pot Synthesis of 1,3,5-Triazines: Three-Component Condensation, Dimroth Rearrangement, and Dehydrogenative Aromatization - American Chemical Society - Figshare [acs.figshare.com]

- 12. 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine synthesis - chemicalbook [chemicalbook.com]

- 13. 2-(3-broMo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine synthesis - chemicalbook [chemicalbook.com]

- 14. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine, a molecule of significant interest in materials science and with potential relevance in medicinal chemistry. We will delve into its molecular architecture, outline a logical synthetic approach, and explore its current and prospective applications, particularly in the realm of organic electronics.

Molecular Architecture and Physicochemical Properties

At its core, this compound is a heterocyclic aromatic compound. The central scaffold is a 1,3,5-triazine ring, a six-membered ring containing three nitrogen atoms at alternating positions. This triazine core is inherently electron-deficient, a key feature that dictates many of the molecule's properties.[1]

Attached to this core are three phenyl groups. Two are unsubstituted, while the third is a 3,5-dibromophenyl group. The presence of two bromine atoms on this phenyl ring significantly influences the molecule's electronic properties and provides reactive sites for further chemical modification through cross-coupling reactions.[1] The overall structure is rigid and planar, which, combined with its electronic characteristics, makes it a prime candidate for applications in materials science.

| Property | Value | Source |

| Molecular Formula | C21H13Br2N3 | [2] |

| Molecular Weight | 467.16 g/mol | [2] |

| CAS Number | 1073062-59-5 | [2][3] |

| Appearance | White to light yellow powder/crystal | [1][2] |

| Purity | >98.0% (via HPLC) | [2] |

The molecular structure of this compound is depicted below:

Caption: Molecular structure of this compound.

Synthesis and Characterization

Proposed Synthetic Protocol

This protocol is adapted from the synthesis of a structurally related compound, 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine.[4][5]

Reactants:

-

3,5-Dibromobenzaldehyde

-

Benzamidine hydrochloride

-

Copper(II) acetate monohydrate (Cu(OAc)2·H2O)

-

Sodium carbonate (Na2CO3)

-

Toluene

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,5-dibromobenzaldehyde (1.0 mmol), benzamidine hydrochloride (2.2 mmol), sodium carbonate (2.2 mmol), and copper(II) acetate monohydrate (0.1 mmol, 10 mol%).

-

Solvent Addition: Add toluene (5 mL) to the flask.

-

Reaction Conditions: Stir the mixture vigorously and heat to reflux (approximately 110 °C) under an air atmosphere for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with brine.

-

Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Characterization

The successful synthesis of the target compound would be confirmed through standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would confirm the chemical structure by showing the expected signals for the aromatic protons and carbons, with characteristic shifts due to the bromine and nitrogen atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would verify the molecular weight and isotopic pattern, which would be distinctive due to the presence of two bromine atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the C=N bonds within the triazine ring and the aromatic C-H and C=C bonds.

Applications in Materials Science: The Rise of Triazines in OLEDs

The primary application for this compound is as an intermediate in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs).[1][3] The electron-deficient nature of the triazine core is pivotal for its function in these devices.

Role as a Host Material in Phosphorescent OLEDs (PhOLEDs)

In PhOLEDs, a light-emitting guest molecule (a phosphorescent dopant) is dispersed in a host material. For efficient energy transfer and to prevent quenching, the host material must have a higher triplet energy level than the guest. Triazine derivatives are excellent candidates for host materials due to their high triplet energies.[6] The rigid structure of this compound contributes to a high glass transition temperature, which is crucial for the morphological stability and longevity of OLED devices.

Building Block for Thermally Activated Delayed Fluorescence (TADF) Emitters

TADF materials represent a new generation of OLED emitters that can theoretically achieve 100% internal quantum efficiency without the need for heavy metals like iridium or platinum.[7][8] These molecules are typically designed with a donor-acceptor (D-A) structure to achieve a small energy gap between their singlet and triplet excited states. The electron-deficient 1,3,5-triazine core is a powerful acceptor moiety in TADF emitters.[9][10] The 3,5-dibromophenyl group on the target molecule can be functionalized with donor units through reactions like the Suzuki or Buchwald-Hartwig couplings to create novel TADF emitters.

The general workflow for incorporating this molecule into OLED research is as follows:

Caption: Experimental workflow for developing new OLED materials.

Potential in Drug Development

The 1,3,5-triazine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds.[11][12] Triazine derivatives have been investigated for a plethora of therapeutic applications, including as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[11][12]

While there is no specific literature on the biological activity of this compound, its structure warrants consideration for screening in drug discovery programs. The presence of the dibromophenyl moiety offers opportunities for structure-activity relationship (SAR) studies. The bromine atoms can be replaced with other functional groups to modulate the compound's lipophilicity, electronic properties, and ability to form hydrogen bonds, all of which are critical for biological activity. For instance, various substituted triazines have been explored as inhibitors of kinases such as PI3K-α, B-Raf, and VEGFR-2, which are important targets in cancer therapy.[13]

Conclusion and Future Outlook

This compound is a valuable molecule with a well-defined role in materials science and untapped potential in drug discovery. Its robust synthesis, electron-deficient core, and sites for further functionalization make it an attractive building block for next-generation OLED materials, particularly for host materials and TADF emitters. Future research will likely focus on synthesizing novel derivatives of this compound to fine-tune its photophysical and electronic properties for enhanced device performance. Furthermore, its potential as a scaffold for the development of new therapeutic agents remains an exciting and underexplored avenue for investigation.

References

-

ResearchGate. Synthesis and biological activities of some new 3-(substituted)-5,6-diphenyl-1,2,4-triazines. [Link]

-

ResearchGate. Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. [Link]

-

Taylor & Francis Online. Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. [Link]

-

PubMed. 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities. [Link]

-

Wiley Online Library. Recent Advancements and Developments in the Biological Importance of 1,3,5‐Triazines. [Link]

-

MDPI. Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. [Link]

-

NIH National Center for Biotechnology Information. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

-

ACS Publications. Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance. [Link]

-

Oakwood Chemical. 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine. [Link]

-

Royal Society of Chemistry. Novel bipolar host materials based on 1,3,5-triazine derivatives for highly efficient phosphorescent OLEDs with extremely low efficiency roll-off. [Link]

-

ResearchGate. Examples of compounds used in organic light emitting diodes (OLED).... [Link]

-

Suzhou Fenghua Advanced Material Co.,Ltd. Custom Triazine Derivatives Manufacturers, Suppliers. [Link]

-

Remedy Publications LLC. Design, Synthesis, and Antimicrobial Evaluation of Novel1,3,5-Triazine Derivatives. [Link]

-

PubChem. 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine. [Link]

-

ResearchGate. Chemical structures of 1,3,5-triazine-based blue TADF emitters. [Link]

-

Royal Society of Chemistry. High efficiency green TADF emitters of acridine donor and triazine acceptor D–A–D structures. [Link]

-

Cambridge Open Engage. 1,3,5-Triazine-Functionalized Thermally Activated Delayed Fluorescence Emitters for Organic Light-Emitting Diodes. [Link]

-

Acta Physico-Chimica Sinica. Synthesis and Characterization of New 1,3,5-Triazine-Based Compounds Exhibiting Aggregation-Induced Emission and Mechanochromism. [Link]

-

ResearchGate. Triazine-Acceptor-Based Green Thermally Activated Delayed Fluorescence Materials for Organic Light-Emitting Diodes. [Link]

-

MDPI. The Electroluminescence Mechanism of Solution-Processed TADF Emitter 4CzIPN Doped OLEDs Investigated by Transient Measurements. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Novel bipolar host materials based on 1,3,5-triazine derivatives for highly efficient phosphorescent OLEDs with extremely low efficiency roll-off - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. High efficiency green TADF emitters of acridine donor and triazine acceptor D–A–D structures - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. citedrive.com [citedrive.com]

- 13. tandfonline.com [tandfonline.com]

Physicochemical properties of 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine

An In-Depth Technical Guide to the Physicochemical Properties of 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a member of the versatile 1,3,5-triazine class of heterocyclic compounds. Although detailed experimental data for this specific molecule is not extensively published, this document synthesizes information from analogous structures and established synthetic methodologies to present a robust profile of its expected physicochemical properties and a reliable protocol for its synthesis. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this and similar triazine derivatives in medicinal chemistry and materials science.

Introduction: The Significance of the 1,3,5-Triazine Core

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry and materials science due to its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions.[1] Derivatives of 1,3,5-triazine have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] Their rigid, planar structure and the presence of three nitrogen atoms allow for the precise spatial arrangement of substituents, making them ideal scaffolds for the design of targeted therapeutics and functional organic materials. The introduction of aryl groups, such as the 3,5-dibromophenyl and diphenyl moieties in the target compound, allows for the fine-tuning of its steric and electronic properties, which can significantly influence its biological activity and material characteristics.

Proposed Synthesis of this compound

A similar synthesis has been reported for the analogous compound 2-(3-bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine, which was synthesized from 3-bromo-5-chloro-benzaldehyde and benzamidine hydrochloride.[4] This precedent strongly supports the feasibility of the proposed protocol.

Proposed Synthetic Protocol

This protocol is based on the established synthesis of structurally related aryl-1,3,5-triazines.

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dibromobenzaldehyde (1 equivalent) and benzamidine hydrochloride (2 equivalents).

-

Add a suitable solvent, such as chloroform or N,N-dimethylformamide (DMF).[2] The choice of solvent may need to be optimized for reactant solubility.

-

Add a base, such as potassium carbonate or triethylamine (2.2 equivalents), to neutralize the hydrochloride and facilitate the reaction.

Step 2: Reaction Execution

-

Stir the mixture at room temperature for 30 minutes to ensure proper mixing.

-

Heat the reaction mixture to reflux (the specific temperature will depend on the chosen solvent) and maintain it for 24-48 hours.[5]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

If a precipitate has formed, collect it by filtration. If not, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Physicochemical Properties: An Estimated Profile

Direct experimental data for the physicochemical properties of this compound are not widely published. However, we can infer a likely profile based on its chemical structure and data from analogous compounds, such as 2,4,6-tris(4-bromophenyl)-1,3,5-triazine.[6]

| Property | Estimated Value/Characteristic | Rationale |

| Molecular Formula | C₂₁H₁₃Br₂N₃ | Based on the chemical structure. |

| Molecular Weight | 495.16 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for crystalline organic compounds of this type. |

| Melting Point | High (>200 °C) | The rigid, planar triazine core and multiple aromatic rings suggest strong intermolecular forces, leading to a high melting point. |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., THF, Chloroform, DMF) | The nonpolar aromatic structure will dominate, leading to poor solubility in polar solvents like water and good solubility in organic solvents. |

| Thermal Stability | High | The aromatic nature of the triazine and phenyl rings contributes to high thermal stability.[7] |

| Spectroscopic Data | ||

| ¹H NMR | Aromatic protons expected in the δ 7.0-8.5 ppm range. | The specific chemical shifts will be influenced by the electron-withdrawing bromine atoms. |

| ¹³C NMR | Aromatic carbons expected in the δ 110-170 ppm range. | The carbon atoms of the triazine ring will appear downfield.[8] |

| Mass Spectrometry | Expected molecular ion peak (M+) at m/z ≈ 495, with characteristic isotopic patterns for two bromine atoms. | The isotopic signature of bromine (⁷⁹Br and ⁸¹Br) will be a key identifying feature. |

Potential Applications

The structural features of this compound suggest several potential areas of application:

-

Medicinal Chemistry: The triazine core is a known pharmacophore. The dibromophenyl moiety can serve as a handle for further functionalization via cross-coupling reactions, allowing for the synthesis of a library of derivatives for screening against various biological targets. Brominated aromatic compounds have also shown potential as anticancer and antimicrobial agents.[3][9]

-

Materials Science: Triazine derivatives are used in the development of organic light-emitting diodes (OLEDs), polymers, and other functional materials.[7] The bromine atoms can be utilized for polymerization or for tuning the electronic properties of the material.[10]

Conclusion

This compound is a promising, yet underexplored, compound with significant potential in both medicinal chemistry and materials science. This guide provides a foundational understanding of its likely physicochemical properties and a robust, proposed synthesis protocol based on established chemical principles. Further experimental validation of these properties and exploration of its applications are warranted and encouraged.

References

-

Pinto, E., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-102. [Link][11]

-

ResearchGate. (n.d.). Synthesis of 2,4,6-trisubstituted-1,3,5-triazines 18, 19 and 20 from cyanuric chloride. [Link][12]

-

Pinto, E., et al. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. PubMed. [Link][13]

-

Martínez-Palau, M., et al. (2013). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Revista de la Sociedad Química de México, 57(4), 231-240. [Link][14]

-

Wang, L., et al. (2020). Atom-efficient synthesis of 2,4,6-trisubstituted 1,3,5-triazines via Fe-catalyzed cyclization of aldehydes with NH4I as the sole nitrogen source. RSC Advances, 10(38), 22631-22635. [Link][15]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High Purity Brominated Triazine Intermediates: A Key to Next-Generation Materials. [Link][10]

-

Kułaga, D., et al. (2022). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Bioorganic Chemistry, 129, 106173. [Link][2]

-

PubChem. (n.d.). 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine. [Link][6]

-

Canale, V., et al. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. Molecules, 27(21), 7501. [Link][16]

-

ResearchGate. (2017). Synthesis and Characterizations of Triazine Derivative - N2, N4-bis (6-bromo-1,3-benzothiazol-2-yl) - N6 - aryl. [Link]

-

ACS Applied Polymer Materials. (2025). Characterization and Polymerization Kinetics of Triazine-Based Benzoxazine Monomers: Effects of Pyridine and Bromine Interactions. [Link][8]

-

Alfa Chemical. (n.d.). This compound CAS NO: 1073062-59-5. [Link][18]

-

ResearchGate. (2018). 6(3,5-substituted-2-bromo phenyl) 1,2,4-triazine derivatives as antimicrobial and anticancer agents. [Link][3]

-

Patil, S. A., et al. (2013). Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives. Chemistry Central Journal, 7, 55. [Link][7]

-

Kumawat, J., et al. (2024). 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Mini-Reviews in Medicinal Chemistry, 24(22), 2019-2071. [Link][1]

-

Sheyi, R., et al. (2020). 1,3,5-Triazine as core for the preparation of dendrons. ARKIVOC, 2020(iii), 64-73. [Link][19]

Sources

- 1. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile [ouci.dntb.gov.ua]

- 2. Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-(3-broMo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine synthesis - chemicalbook [chemicalbook.com]

- 5. 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine synthesis - chemicalbook [chemicalbook.com]

- 6. 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine | C21H12Br3N3 | CID 35224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. soc.chim.it [soc.chim.it]

- 15. Atom-efficient synthesis of 2,4,6-trisubstituted 1,3,5-triazines via Fe-catalyzed cyclization of aldehydes with NH 4 I as the sole nitrogen source - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03323E [pubs.rsc.org]

- 16. Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor | MDPI [mdpi.com]

- 17. lumorachemicals.com [lumorachemicals.com]

- 18. China this compound CAS NO: 1073062-59-5 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 19. arkat-usa.org [arkat-usa.org]

Thermal stability and electrochemical properties of 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine

An In-Depth Technical Guide to 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine: Thermal and Electrochemical Properties for Advanced Electronic Applications

Introduction: The Role of Triazine Cores in Modern Electronics

In the landscape of organic electronics, the 1,3,5-triazine scaffold has emerged as a powerhouse building block for high-performance materials.[1] The inherent electron-deficient nature of the triazine ring, a consequence of its three nitrogen atoms, imparts exceptional electron-accepting and transporting capabilities.[1][2] This makes triazine derivatives prime candidates for use in Organic Light-Emitting Diodes (OLEDs), organic solar cells, and other advanced electronic devices, often serving as electron transport materials (ETMs) or as hosts in the emissive layer.[1][3][4][5]

This guide focuses on a specific, highly functionalized derivative: This compound . This molecule combines the robust, electron-deficient triazine core with two phenyl groups and a dibrominated phenyl substituent. The strategic placement of two bromine atoms on the peripheral phenyl ring not only modulates the electronic properties but also provides reactive sites for further synthetic elaboration, opening pathways to more complex, tailored molecular architectures.

This document serves as a technical resource for researchers, chemists, and materials scientists, providing a detailed examination of the synthesis, thermal stability, and electrochemical characteristics of this promising compound. We will explore the causality behind its properties and the experimental workflows used to characterize them, offering a comprehensive view of its potential in next-generation organic electronics.

Molecular Identity:

Caption: Molecular structure of this compound.

PART 1: Thermal Stability Analysis

High thermal stability is a non-negotiable prerequisite for materials used in OLEDs. The fabrication process often involves vacuum thermal evaporation, and the operational device generates heat. Materials with low thermal stability can degrade, leading to device failure and reduced operational lifetime. The key metrics for thermal stability are the decomposition temperature (Td) and the glass transition temperature (Tg).

Experimental Protocol: Thermal Analysis

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The Td is typically defined as the temperature at which 5% of the initial mass is lost.

-

Differential Scanning Calorimetry (DSC): This method measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect phase transitions, such as the glass transition, which is critical for assessing the morphological stability of amorphous films.

Caption: Workflow for Thermal Stability Characterization using TGA and DSC.

Insights and Expected Performance

While specific experimental data for this compound is not publicly available, performance can be reliably inferred from closely related triazine derivatives. Star-shaped triazine molecules are known for their exceptional thermal robustness.[10]

-

Decomposition Temperature (Td): Triazine-based materials used in OLEDs frequently exhibit Td values well above 400°C.[11] The rigid aromatic structure of the target molecule suggests it will possess similarly high thermal stability, making it suitable for vacuum deposition processes and ensuring a long operational lifetime.

-

Glass Transition Temperature (Tg): A high Tg is crucial for maintaining a stable, uniform amorphous film in the solid state, preventing crystallization that can degrade device performance. Triazine derivatives often show high glass transition temperatures, with values reported in the range of 133°C to 226°C.[10][11] This indicates excellent morphological stability.

| Property | Technique | Expected Value | Significance in Application |

| Decomposition Temp. (Td) | TGA | > 400 °C | Resistance to thermal degradation during fabrication and operation. |

| Glass Transition Temp. (Tg) | DSC | > 140 °C | Ensures morphological stability of the thin film, preventing crystallization. |

PART 2: Electrochemical Properties and Frontier Molecular Orbitals

The electrochemical properties of a material dictate its ability to accept, transport, and inject charge carriers (electrons and holes). These properties are primarily defined by the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For an electron transport material, a low-lying LUMO is essential for efficient electron injection from the cathode and transport to the emissive layer.

Experimental Protocol: Cyclic Voltammetry (CV)

Cyclic voltammetry is the standard electrochemical technique used to probe the redox behavior of a molecule and estimate its HOMO and LUMO energy levels. The experiment involves scanning the potential of an electrode in a solution containing the analyte and measuring the resulting current.

-

Setup: A three-electrode cell is used, containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) in a solution of the sample with a supporting electrolyte (e.g., TBAPF₆).

-

Measurement: The potential is swept, and the oxidation and reduction potentials are recorded. A ferrocene/ferrocenium (Fc/Fc⁺) couple is often used as an internal standard for accurate calibration.

-

Calculation: The HOMO and LUMO energy levels are calculated from the onset potentials of oxidation (E_ox) and reduction (E_red), respectively, using empirical formulas.[12]

Sources

- 1. Triazine: An Important Building Block of Organic Materials for Solar Cell Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The synthesis of triazine–thiophene–thiophene conjugated porous polymers and their composites with carbon as anode materials in lithium-ion batteries ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10862F [pubs.rsc.org]

- 3. innospk.com [innospk.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. China this compound CAS NO: 1073062-59-5 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 7. 1073062-59-5 | this compound | Organic Light-Emitting Diode (OLED) Materials | Ambeed.com [ambeed.com]

- 8. 1073062-59-5|this compound|BLD Pharm [bldpharm.com]

- 9. This compound [cymitquimica.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Solubility of 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine in organic solvents

An In-depth Technical Guide: Solubility of 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine in Organic Solvents

Introduction

The 1,3,5-triazine scaffold is a cornerstone in the development of advanced functional organic materials and therapeutic agents.[1][2][3] Its inherent electron-deficient nature, coupled with high thermal and chemical stability, makes it a privileged structure in fields ranging from organic electronics to medicinal chemistry.[4] This guide focuses on a specific derivative, This compound (CAS: 1073062-59-5), a molecule of significant interest as a synthetic intermediate, particularly for materials used in Organic Light-Emitting Diodes (OLEDs).[4][5]

Understanding the solubility of this compound is paramount for its synthesis, purification, and application. Whether for solution-based processing of electronic devices or for formulation in a drug discovery context, solubility dictates the medium in which the molecule can be effectively utilized. This document provides a comprehensive analysis of the theoretical principles governing its solubility, predictive data for a range of common organic solvents, and a robust experimental protocol for empirical validation.

Molecular Profile:

-

Chemical Formula: C₂₁H₁₃Br₂N₃[6]

-

Molecular Weight: 467.16 g/mol [6]

-

Structure: A central 1,3,5-triazine ring functionalized with two phenyl groups and one 3,5-dibromophenyl group.

-

Appearance: Typically a white to light yellow crystalline powder.[6]

The molecular architecture, dominated by large, nonpolar aromatic rings, is the primary determinant of its solubility characteristics.

Pillar 1: Theoretical Framework for Solubility

The solubility of a solid solute in a liquid solvent is governed by the thermodynamic principle "like dissolves like."[7][8][9] This adage encapsulates the concept that substances with similar intermolecular forces and polarity are more likely to be miscible. For this compound to dissolve, the energy released from the new solute-solvent interactions must be sufficient to overcome the energy of the solute-solute interactions within its crystal lattice and the solvent-solvent interactions.

Analysis of the Solute:

-

Polarity: The molecule is predominantly nonpolar . The three large aromatic rings (two phenyl, one dibromophenyl) create a large hydrophobic surface. While the three nitrogen atoms in the triazine ring and the two bromine atoms introduce some electronegativity and localized dipoles, their effect is overshadowed by the nonpolar bulk of the molecule.

-

Intermolecular Forces: As a solute, it primarily engages in van der Waals forces (specifically, London dispersion forces) and potential π-π stacking interactions between its aromatic rings. It lacks hydrogen bond donors.

Causality of Solvent Selection: A suitable solvent must effectively solvate the large aromatic structure. This requires solvents that can also engage in dispersion forces and accommodate the bulky molecule without a significant energetic penalty from disrupting their own solvent-solvent interactions (like the strong hydrogen-bonding network in water or alcohols).

Pillar 2: Predictive Solubility Profile

Based on the theoretical framework, we can predict the solubility of this compound across a spectrum of common laboratory solvents. These predictions serve as a starting point for experimental design.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aromatic | Toluene, Benzene, Xylenes | High | The nonpolar nature of these solvents perfectly aligns with the solute. Strong van der Waals and π-π interactions between the solvent and the solute's phenyl rings are expected, leading to favorable dissolution. |

| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | High | These solvents are excellent at dissolving large, moderately polar to nonpolar organic molecules and are a common choice for reactions involving triazines.[2][9] |

| Polar Aprotic | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate to High | While possessing a net dipole, these ether-based solvents have significant nonpolar character, allowing them to effectively solvate the aromatic rings. |

| Polar Aprotic (Amide) | N,N-Dimethylformamide (DMF) | Moderate | DMF is a strong solvent often used to drive reactions involving triazine derivatives to completion, even at elevated temperatures, suggesting it is an effective, if not ideal, solvent.[10][11] |

| Polar Protic | Ethanol, Methanol, Isopropanol | Low to Very Low | The strong hydrogen-bonding network of alcohols is energetically unfavorable to disrupt for the purpose of solvating a large, nonpolar molecule.[12] |

| Nonpolar Aliphatic | Hexanes, Cyclohexane | Low | Although nonpolar, the linear or cyclic structure of aliphatic solvents is less effective at solvating the flat, aromatic rings compared to aromatic solvents, which can engage in more favorable π-stacking. |

| Highly Polar | Water | Insoluble | The extreme polarity and strong hydrogen bonding of water make it incapable of dissolving this large, hydrophobic compound.[12] |

Pillar 3: A Self-Validating Experimental Protocol

Theoretical predictions require empirical validation. The following protocol describes the equilibrium shake-flask method, a gold standard for determining the solubility of a solid in a liquid.[7] Its trustworthiness lies in allowing the system to reach a true thermodynamic equilibrium.

Step-by-Step Methodology for Solubility Determination

-

Preparation of Materials:

-

Accurately weigh approximately 20-30 mg of this compound into several 4 mL glass vials. Use a microbalance for precision.

-

Prepare a set of vials for each organic solvent to be tested.

-

Ensure the compound is a fine, uniform powder to maximize surface area and speed up equilibration.

-

-

Solvent Addition and Saturation:

-

To each vial, add a precise volume (e.g., 2.0 mL) of the chosen organic solvent using a calibrated pipette.

-

The amount of solid added should be in clear excess, ensuring that undissolved solid remains at equilibrium. This is the cornerstone of creating a saturated solution.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixtures for a minimum of 24 hours. For large, potentially slow-dissolving molecules, 48 hours is recommended to ensure equilibrium is fully established.

-

-

Phase Separation:

-

After equilibration, remove the vials and let them stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

For a more rapid and complete separation, centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 10 minutes.

-

-

Quantification of Dissolved Solute:

-

Carefully withdraw a precise aliquot (e.g., 1.0 mL) of the clear supernatant using a calibrated pipette. Be extremely careful not to disturb the solid pellet at the bottom.

-

Transfer the supernatant to a pre-weighed, clean, and dry vial. Record the exact weight of the empty vial.

-

Remove the solvent from the aliquot under a gentle stream of nitrogen or by using a rotary evaporator. Ensure all solvent is evaporated.

-

Place the vial containing the solid residue in a vacuum oven at a mild temperature (e.g., 40-50 °C) for several hours to remove any final traces of solvent.

-

Weigh the vial containing the dry residue. The difference between this final weight and the initial vial weight is the mass of the dissolved solute.

-

-

Calculation:

-

Calculate the solubility using the formula:

-

Solubility (mg/mL) = Mass of residue (mg) / Volume of aliquot taken (mL)

-

-

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Impact on Applications

The solubility profile directly influences the utility of this compound in its target applications.

-

Materials Science (OLEDs): High solubility in solvents like toluene or chloroform is critical for solution-based fabrication techniques such as spin-coating or inkjet printing of thin films. This allows for the creation of uniform layers required for efficient device performance. Poor solubility would necessitate more complex and costly vacuum deposition methods.

-

Drug Development: Although this specific molecule is primarily an OLED intermediate, the broader 1,3,5-triazine class is widely investigated for therapeutic properties, including as anticancer agents.[3] For any compound in a drug discovery pipeline, solubility in both aqueous (for bioavailability) and organic (for synthesis and purification) media is a critical parameter that must be optimized.

Caption: Relationship between solubility and key application areas.

Conclusion

This compound is a large, predominantly nonpolar molecule. Its solubility behavior is logically predicted by the "like dissolves like" principle, favoring dissolution in nonpolar aromatic and chlorinated organic solvents while being poorly soluble in polar protic solvents like alcohols and water. The provided theoretical framework serves as a robust guide for solvent selection, and the detailed experimental protocol offers a reliable method for generating the precise quantitative data needed by researchers and development professionals. Empirical determination using this self-validating workflow is essential for any application requiring the precise formulation and handling of this versatile chemical intermediate.

References

- Chemistry For Everyone. (2025-02-11). How To Determine Solubility Of Organic Compounds? YouTube.

- University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds.

- EXPERIMENT 1 DETERMIN

- Khan Academy. Solubility of organic compounds.

- Solubility of Things. 1,3,5-Triazine.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Afonso, C. A. M., Lourenço, N. M. T., & Rosatella, A. de A. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81–102.

- Haghighi, H., Barnes, R. J., Scurto, A. M., & Chen, C.-C. (2020). Solubility and Activity Coefficients of Three Triazine-Type Compounds in Various Low Ionic Strength Aqueous Solutions.

- Curren, M. S., & King, J. W. (2001). Solubility of triazine pesticides in pure and modified subcritical water. Analytical Chemistry, 73(4), 740–745.

- Gámez-Vallejo, S., Pérez-Estrada, S., & Farinola, G. M. (2022).

- Exploring Triazine Chemistry: Applications of 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine. (n.d.).

- Lumora Chemicals. This compound.

- Cherpak, V., Stakhira, P., & Volyniuk, D. (2021). Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance. The Journal of Organic Chemistry, 86(9), 6297–6307.

- Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photoc

- Exploring 2-(o-Bromophenyl)

- CymitQuimica. This compound.

- Lim, H. Y., & Chee, C. F. (2024). 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer. European Journal of Medicinal Chemistry, 300, 116680.

- Solubility of Things. 1,3,5-triphenyl-1,3,5-triazinane.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Triazine: An Important Building Block of Organic Materials for Solar Cell Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. innospk.com [innospk.com]

- 6. This compound [cymitquimica.com]

- 7. youtube.com [youtube.com]

- 8. Khan Academy [khanacademy.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. solubilityofthings.com [solubilityofthings.com]

A Prospective Analysis of 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine as a Multifunctional Material in Organic Electronics

An In-Depth Technical Guide for Researchers and Materials Scientists

Abstract

This whitepaper provides a comprehensive technical guide on the potential applications of the novel compound, 2-(3,5-Dibromophenyl)-4,6-diphenyl-1,3,5-triazine, in the field of organic electronics. While direct experimental data for this specific molecule is not yet widely available, this guide synthesizes information from closely related analogues and foundational principles of materials science to project its properties and utility. We will explore its core chemical structure, predict its electronic and photophysical characteristics, and propose its application in key organic electronic devices such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). Detailed experimental protocols for the synthesis of the compound and the fabrication of representative devices are provided as a foundational framework for future research.

PART 1: The Strategic Design of this compound

The molecular architecture of this compound is strategically designed to incorporate features that are highly desirable for organic electronic materials. At its heart lies the 1,3,5-triazine ring, a six-membered aromatic heterocycle with three nitrogen atoms. This core is inherently electron-deficient due to the high electronegativity of the nitrogen atoms, making it an excellent building block for electron-transporting and electron-accepting materials.[1]

Attached to this triazine core are three phenyl groups. Two are unsubstituted diphenyl groups, which contribute to the molecule's thermal and morphological stability, while the third is a 3,5-dibromophenyl group. The bromine atoms are expected to play a crucial role in modulating the molecule's electronic properties. Halogen substitution, particularly with bromine, is a known strategy to lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which can be beneficial for charge injection and transport in electronic devices.[2] Furthermore, the presence of heavy bromine atoms can promote intersystem crossing, a phenomenon that can be harnessed in specific types of OLEDs.

PART 2: Projected Physicochemical Properties

Based on the analysis of its structural components, we can project the key physicochemical properties of this compound.

Synthesis and Characterization

The synthesis of this compound can likely be achieved through established synthetic routes for triazine derivatives. A plausible method involves the cyclotrimerization of nitriles or the reaction of amidines with appropriate precursors. For instance, a related compound, 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine, is synthesized by heating a mixture of 4-Bromo-N-benzylideneaniline and benzamidine in chloroform.[3] A similar approach could be adapted for the 3,5-dibromophenyl analogue.

Experimental Protocol: Proposed Synthesis of this compound

-

Reactant Preparation: Dissolve equimolar amounts of 3,5-dibromobenzonitrile and benzamidine hydrochloride in a suitable high-boiling point solvent such as N,N-dimethylformamide (DMF).

-

Reaction: Add a base, such as potassium carbonate, to the mixture to neutralize the hydrochloride and facilitate the reaction. Heat the mixture under reflux for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water to precipitate the crude product.

-

Purification: Collect the precipitate by filtration and wash it with water and a suitable organic solvent like methanol to remove impurities. Further purification can be achieved by recrystallization from a solvent such as ethanol or by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Electronic and Photophysical Properties

The combination of the electron-deficient triazine core and the electron-withdrawing dibromophenyl substituent is expected to result in a material with a deep HOMO level and a low-lying LUMO level. This electronic structure is highly advantageous for applications requiring efficient electron transport and hole blocking.

Table 1: Projected Electronic and Photophysical Properties

| Property | Projected Value | Rationale |

| HOMO Energy Level | -6.0 to -6.5 eV | The electron-deficient triazine core and electron-withdrawing bromine atoms will significantly lower the HOMO energy. |

| LUMO Energy Level | -2.5 to -3.0 eV | The inherent electron-accepting nature of the triazine ring will result in a low-lying LUMO. |

| Electrochemical Band Gap | 3.5 to 4.0 eV | The difference between the projected HOMO and LUMO levels. |

| Triplet Energy (ET) | > 2.6 eV | The parent 2,4,6-triphenyl-1,3,5-triazine has a high triplet energy, and the dibromo-substitution is not expected to drastically lower it. |

| Electron Mobility | > 10⁻⁴ cm²/Vs | Triazine derivatives are known to exhibit good electron mobilities.[4][5] |

Thermal and Morphological Properties

The rigid, planar structure of the 2,4,6-triphenyl-1,3,5-triazine core imparts excellent thermal stability to its derivatives.[6][7] The introduction of the dibromophenyl group is not expected to compromise this stability.

Table 2: Projected Thermal Properties

| Property | Projected Value | Rationale |

| Decomposition Temperature (Td) | > 400 °C | Aromatic triazine derivatives are known for their high thermal stability. |

| Glass Transition Temperature (Tg) | > 150 °C | The rigid molecular structure will lead to a high glass transition temperature, ensuring morphological stability in devices. |

PART 3: Potential Applications in Organic Electronics

The projected properties of this compound make it a promising candidate for several applications in organic electronics.

Electron Transport Layer (ETL) and Host Material in Organic Light-Emitting Diodes (OLEDs)

Mechanism: In an OLED, the ETL facilitates the injection and transport of electrons from the cathode to the emissive layer, while the host material provides a matrix for the light-emitting dopant molecules.[8] The low-lying LUMO of our target molecule would facilitate efficient electron injection from common cathode materials like aluminum. Its deep HOMO level would effectively block holes from passing through to the cathode, thereby confining charge recombination to the emissive layer and enhancing device efficiency. Furthermore, its high triplet energy makes it a suitable host for phosphorescent emitters, particularly for green and red light emission.[4][9]

Experimental Protocol: Fabrication of a Green Phosphorescent OLED (PHOLED)

-

Substrate Cleaning: Sequentially clean an indium tin oxide (ITO)-coated glass substrate in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat it with UV-ozone for 15 minutes to enhance the work function of the ITO.

-

Hole Injection Layer (HIL) Deposition: Deposit a 40 nm thick layer of N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) by thermal evaporation in a high-vacuum chamber (< 10⁻⁶ Torr).

-

Hole Transport Layer (HTL) Deposition: Deposit a 20 nm thick layer of 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) on top of the HIL.

-

Emissive Layer (EML) Deposition: Co-evaporate this compound as the host and a green phosphorescent dopant, such as fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃), at a doping concentration of 6-10 wt%. The thickness of this layer should be around 30 nm.

-

Electron Transport Layer (ETL) Deposition: Deposit a 30 nm thick layer of this compound.

-

Electron Injection Layer (EIL) Deposition: Deposit a 1 nm thick layer of lithium fluoride (LiF) to facilitate electron injection.

-

Cathode Deposition: Deposit a 100 nm thick layer of aluminum (Al) as the cathode.

-

Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect it from moisture and oxygen.

Figure 1: A representative OLED device structure incorporating this compound as an ETL.

Acceptor Material in Organic Photovoltaics (OPVs)

Mechanism: In OPVs, an acceptor material is paired with a donor material to form a bulk heterojunction where light absorption leads to the generation of excitons, which are then dissociated into free charge carriers at the donor-acceptor interface. The low-lying LUMO of this compound makes it a potential candidate as a non-fullerene acceptor. Its strong electron-accepting character would provide a sufficient energy offset with common donor polymers to facilitate efficient exciton dissociation.

Figure 2: A representative bulk heterojunction OPV device structure.

n-Type Semiconductor in Organic Field-Effect Transistors (OFETs)

Mechanism: OFETs are fundamental components of organic integrated circuits. An n-type OFET requires a semiconductor material that can efficiently transport electrons. The inherent electron-deficient nature of the triazine core, coupled with the potential for ordered molecular packing, suggests that this compound could function as an n-type semiconductor. The bromine atoms may also enhance intermolecular interactions, leading to improved charge transport pathways.

PART 4: Future Outlook and Conclusion

This compound represents a promising, yet underexplored, material for the advancement of organic electronics. Its strategic design, incorporating an electron-deficient triazine core and electron-withdrawing dibromophenyl substituents, positions it as a strong candidate for a high-performance, multifunctional material.

The projected properties—deep HOMO, low LUMO, high thermal stability, and good electron mobility—make it particularly attractive for use as an electron transport material and a phosphorescent host in OLEDs. Further research should focus on the synthesis and thorough characterization of this compound to validate these projections. Experimental investigation into its performance in OLEDs, OPVs, and OFETs will be crucial to unlocking its full potential and paving the way for its integration into next-generation organic electronic devices.

References

-

Triazine: An Important Building Block of Organic Materials for Solar Cell Application. (n.d.). PubMed Central. Available at: [Link]

-

Chen, H.-F., Yang, S.-J., et al. (2009). 1,3,5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs. Journal of Materials Chemistry, 19(43), 8112-8118. Available at: [Link]

-

Alanazi, F. K., et al. (2023). Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors. ResearchGate. Available at: [Link]

-

1,3,5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs. (2009). ResearchGate. Available at: [Link]

-

Chen, H.-F., Yang, S.-J., et al. (2009). 1,3,5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs. Semantic Scholar. Available at: [Link]

-

Peripheral modification of 1,3,5-triazine based electron-transporting host materials for sky blue, green, yellow, red, and white electrophosphorescent devices. (n.d.). ResearchGate. Available at: [Link]

-

2,4,6-Triphenyl-1,3,5-triazine. (n.d.). MySkinRecipes. Available at: [Link]

-

Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines. (2022). MDPI. Available at: [Link]

-

The Role of 4,4'-Dibromobiphenyl in Developing Efficient OLED and LED Materials. (n.d.). Available at: [Link]

-

Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance. (2021). ACS Publications. Available at: [Link]

-

Synthesis and Properties of the Derivatives of 2,4,6-Tris(Phenoxy)-1,3,5-Triazine. (n.d.). ResearchGate. Available at: [Link]

-

Impact of the halogenated substituent on electronic and charge transport properties of organic semiconductors: A theoretical study. (n.d.). ResearchGate. Available at: [Link]

-

This compound. (n.d.). Lumora Chemicals. Available at: [Link]

-

The Chemistry Behind OLEDs: Exploring Dibromopyrene for Advanced Materials. (n.d.). Available at: [Link]

-

China this compound CAS NO: 1073062-59-5 Manufacturers. (n.d.). Alfa Chemical. Available at: [Link]

-

Effect of bromine substituent on optical properties of aryl compounds. (2017). Semantic Scholar. Available at: [Link]

-

How does the interplay between bromine substitution at bay area and bulky substituents at imide position influence the photophysical properties of perylene diimides? (n.d.). OUCI. Available at: [Link]

-

Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance. (2021). The Journal of Organic Chemistry. Available at: [Link]

-

Effects of Bromine Doping on the Structural Properties and Band Gap of CH3NH3Pb(I1–xBrx)3 Perovskite. (2020). ACS Omega. Available at: [Link]

-

Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). (2019). PubMed Central. Available at: [Link]

-

TADF/RTP OLED organic emitters based on concaved N-PAHs with tunable intrinsic D-A electronic structure. (n.d.). ChemRxiv. Available at: [Link]

Sources

- 1. Triazine: An Important Building Block of Organic Materials for Solar Cell Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine synthesis - chemicalbook [chemicalbook.com]

- 4. 1,3,5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. [PDF] 1,3,5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs | Semantic Scholar [semanticscholar.org]

- 6. chemimpex.com [chemimpex.com]

- 7. 2,4,6-Triphenyl-1,3,5-triazine [myskinrecipes.com]

- 8. ossila.com [ossila.com]

- 9. researchgate.net [researchgate.net]

Literature review on diphenyl-1,3,5-triazine derivatives

An In-depth Technical Guide to Diphenyl-1,3,5-Triazine Derivatives for Researchers, Scientists, and Drug Development Professionals

Foreword

The 1,3,5-triazine scaffold, a nitrogen-rich heterocycle, has garnered significant attention across diverse scientific disciplines. When substituted with phenyl groups, these derivatives unlock a remarkable array of applications, spanning from medicinal chemistry to materials science. This guide provides a comprehensive overview of diphenyl-1,3,5-triazine derivatives, delving into their synthesis, multifaceted applications, and the underlying principles that govern their function. As a senior application scientist, the aim is to not only present established protocols but to also offer insights into the rationale behind experimental design, empowering researchers to innovate within this versatile chemical space.

The Diphenyl-1,3,5-Triazine Core: A Privileged Scaffold

The inherent electron-deficient nature of the 1,3,5-triazine ring is a cornerstone of its utility. This characteristic facilitates efficient electron injection and transport, making its derivatives prime candidates for various electronic applications.[1] The strategic placement of two phenyl groups on this core profoundly influences the molecule's electronic properties, thermal stability, and spatial arrangement. These phenyl substituents can be further functionalized, offering a versatile platform for fine-tuning the molecule's properties for specific applications.

Synthetic Strategies: Building the Core

The synthesis of diphenyl-1,3,5-triazine derivatives predominantly relies on the versatile starting material, 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. The differential reactivity of the three chlorine atoms allows for a controlled, stepwise nucleophilic substitution, which is primarily governed by temperature. This enables the precise synthesis of mono-, di-, and trisubstituted derivatives.[2]

Sequential Nucleophilic Substitution of Cyanuric Chloride

This foundational method allows for the introduction of various nucleophiles in a controlled manner.

Experimental Protocol:

-

Monosubstitution: Cyanuric chloride is dissolved in a suitable solvent (e.g., tetrahydrofuran). The first nucleophile is added at a low temperature, typically 0 °C, to replace the first chlorine atom.

-

Disubstitution: The temperature of the reaction mixture is then raised to room temperature, and the second nucleophile is introduced to substitute the second chlorine atom.

-

Trisubstitution: Finally, the reaction is heated to a higher temperature to facilitate the substitution of the third chlorine atom with the final nucleophile.

This temperature-controlled, stepwise approach is crucial for creating unsymmetrically substituted triazine derivatives with high selectivity.[2]

Grignard and Suzuki Coupling Reactions

For the introduction of phenyl groups, Grignard reagents and Suzuki coupling reactions are frequently employed.

-

Grignard Reaction: Phenylmagnesium bromide can be reacted with 2,4,6-trichloro-1,3,5-triazine in an appropriate solvent like anhydrous tetrahydrofuran. The reaction is typically initiated at a low temperature and then allowed to proceed at room temperature.[3]

-

Suzuki Coupling: This palladium-catalyzed cross-coupling reaction is invaluable for creating C-C bonds. For instance, a di-chloro-phenyl-triazine intermediate can be coupled with a phenylboronic acid to introduce the second phenyl group. This method offers excellent functional group tolerance.[4]

Logical Flow of Synthesis:

Caption: General synthetic pathways to diphenyl-1,3,5-triazine derivatives.

Applications in Medicinal Chemistry

The structural rigidity and diverse substitution patterns of diphenyl-1,3,5-triazines make them attractive scaffolds for drug discovery. They have shown promise in a range of therapeutic areas.[5][6]

Anticancer Agents

Numerous studies have highlighted the potential of diphenyl-1,3,5-triazine derivatives as anticancer agents.[7][8][9][10][11] Their mechanisms of action are often multifaceted, including the inhibition of key enzymes and the induction of apoptosis.[10]

-

Targeting Kinases: Certain derivatives have been designed to inhibit kinases such as PI3K-α, B-Raf, and VEGFR-2, which are crucial in cancer cell signaling pathways.[12]

-

Dihydrofolate Reductase (DHFR) Inhibition: The triazine core is a key pharmacophore for binding to DHFR, an enzyme vital for nucleotide synthesis.[9]

-

Cytotoxicity: Synthesized derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including lung, breast, and colon cancer, as well as melanoma.[7][8][11][12]

Table 1: Anticancer Activity of Selected Diphenyl-1,3,5-Triazine Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 11 | SW480 (Colorectal) | 5.85 | |

| Compound 19 | MALME-3M (Melanoma) | 0.033 | [11] |

| Series A & B | A549 (Lung) | Various | [9] |

Antimicrobial and Other Biological Activities

Beyond oncology, these derivatives have been investigated for a spectrum of biological activities.

-

Antimicrobial Activity: By mimicking the cationic, bulky, and lipophilic properties of antimicrobial peptides, triazine-based compounds have shown potent activity against various bacteria.[13] The structure-activity relationship (SAR) of these compounds is a key area of research for developing new antibiotics to combat drug resistance.[5]

-

Adenosine Receptor Ligands: Novel derivatives have been synthesized that exhibit binding affinity to human adenosine receptors (hA₁ and hA₃), which play a role in tumor proliferation.[4]

-

MAO Inhibitors: Certain amino acid derivatives of 1,3,5-triazines have shown selective inhibitory activity against monoamine oxidase-A (MAO-A).[14]

Signaling Pathway Inhibition:

Caption: Simplified mechanism of anticancer action.

Applications in Materials Science and Electronics

The unique electronic properties of the diphenyl-1,3,5-triazine core have led to its extensive use in the development of advanced organic materials.[2]

Organic Light-Emitting Diodes (OLEDs)

Diphenyl-1,3,5-triazine derivatives are widely used in OLEDs, primarily as electron-transporting materials (ETMs) and host materials for phosphorescent emitters.[1]

-

Electron Transport: The electron-deficient triazine core facilitates efficient electron injection and transport, which is crucial for balanced charge recombination within the emissive layer, leading to high quantum efficiency.[1][15][16]

-

Host Materials: In phosphorescent OLEDs (PhOLEDs), these derivatives serve as excellent host materials due to their high triplet energy, which prevents reverse energy transfer from the dopant to the host.[1][17] This leads to highly efficient devices with low efficiency roll-off.[17]

-

Bipolar Host Materials: By incorporating both electron-donating and electron-accepting moieties, bipolar host materials based on triazines can be created. These materials facilitate balanced charge injection and transport, further enhancing device performance.[17]

Table 2: Performance of Diphenyl-1,3,5-Triazine Derivatives in OLEDs

| Material | Role | Max. External Quantum Efficiency (%) | Device Color | Reference |

| DPTPCz | Bipolar Host | 14.4 | Blue | [17] |

| DPTPCz | Bipolar Host | 21.2 | Green | [17] |

| T2T | Host | 17.5 | Green | [15][16] |

Photophysical Properties and Other Applications

The versatility of this scaffold extends to other areas of materials science.

-

Fluorescent Materials: By creating donor-π-acceptor (D-π-A) systems, novel fluorescent dyes with high Stokes shifts and excellent thermal stability can be synthesized.[18][19][20] These materials have applications in sensors and nonlinear optics.[21]

-

Photocatalysts: Aromatic dendrimers with 2,4,6-triphenyl-1,3,5-triazine cores have been developed as innovative and reusable photocatalysts for efficient and selective organic reactions.[22]

-

Solar Cells: The optoelectronic properties of triazine derivatives make them suitable for use in various types of solar cells, including organic solar cells and dye-sensitized solar cells.[23]

Experimental Workflow for OLED Fabrication and Testing:

Caption: A typical workflow for OLED device fabrication and characterization.

Conclusion and Future Outlook

Diphenyl-1,3,5-triazine derivatives represent a remarkably versatile class of compounds with significant actual and potential impact in both medicinal chemistry and materials science. The ability to systematically tune their electronic and steric properties through well-established synthetic routes provides a powerful platform for innovation. Future research will undoubtedly focus on the development of more sophisticated derivatives with enhanced biological activity and selectivity, as well as novel materials with superior performance in electronic and photonic devices. The continued exploration of the structure-property relationships of this privileged scaffold will be paramount to unlocking its full potential.

References

- Benchchem. (n.d.). Performance of 4,6-Diphenyl-1,3,5-triazin-2-ol in organic light-emitting diodes (OLEDs).

- RSC Publishing. (n.d.). Novel bipolar host materials based on 1,3,5-triazine derivatives for highly efficient phosphorescent OLEDs with extremely low efficiency roll-off.

- Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives. (2011). Chemistry Central Journal, 5(1), 76.

- Benchchem. (n.d.). What are the Synthesis Methods and Applications of 2,4-Dichloro-6-phenyl-1,3,5-triazine?